Methyl 2-aminohexanoate hydrochloride is a chemical compound with the molecular formula . It is an important derivative of hexanoic acid, where the carboxyl group is esterified with methanol, and the amino group is protonated to form the hydrochloride salt. This compound is widely utilized in various scientific and industrial applications due to its unique properties and reactivity.
Methyl 2-aminohexanoate hydrochloride can be derived from the corresponding amino acid through esterification processes. It is commonly synthesized in laboratory settings and has been documented in various databases, including PubChem and BenchChem, which provide detailed information about its structure and properties .
This compound falls under the category of amino acid derivatives and is classified as an amino acid methyl ester hydrochloride. It is recognized for its role in organic synthesis and as a reagent in biochemical research.
The synthesis of methyl 2-aminohexanoate hydrochloride typically involves the esterification of 2-aminohexanoic acid with methanol. The reaction is often catalyzed by a strong acid, such as sulfuric acid, and conducted under reflux conditions to ensure complete conversion .
Technical Details:
In industrial applications, large-scale production often employs automated reactors and continuous flow systems to enhance efficiency. The reaction conditions are optimized for maximum yield and purity, followed by purification techniques such as crystallization or distillation .
Methyl 2-aminohexanoate hydrochloride features a hexanoic acid backbone with an amino group at the second carbon position. The molecular structure can be represented as follows:
The compound's structural data can be accessed through chemical databases like PubChem, which provides information on its chemical identifiers and physical properties .
Methyl 2-aminohexanoate hydrochloride can undergo various chemical reactions:
Technical Details:
The mechanism of action for methyl 2-aminohexanoate hydrochloride involves its interaction with biological molecules through hydrogen bonding and ionic interactions due to its functional groups. The ester group can undergo hydrolysis, releasing the active amino acid derivative that participates in various biochemical pathways.
Relevant data regarding these properties can be found in chemical databases such as PubChem .
Methyl 2-aminohexanoate hydrochloride has diverse applications across several fields:
This compound's unique structure and reactivity make it valuable for targeted applications across scientific research and industrial sectors.
The emergence of methyl 2-aminohexanoate hydrochloride as a synthetic building block reflects the broader evolution of chiral chemistry spanning two centuries. The foundational recognition of molecular chirality originated with Louis Pasteur's 1848 separation of tartaric acid enantiomers, which established the critical relationship between optical activity and molecular asymmetry [2]. Throughout the early 20th century, Fischer's elucidation of amino acid configurations and subsequent developments in stereoselective synthesis created the methodological framework necessary for targeted production of enantiomerically enriched compounds. Within this historical continuum, amino acid esters gained prominence as protected derivatives that retained chirality while offering enhanced solubility and modified reactivity profiles compared to their parent amino acids.
The specific development of methyl 2-aminohexanoate hydrochloride exemplifies the strategic shift toward non-proteinogenic amino acid derivatives in synthetic chemistry. Unlike proteinogenic amino acids with constrained biological roles, norleucine derivatives like methyl 2-aminohexanoate hydrochloride offered synthetic chemists a flexible aliphatic chain that could be incorporated into novel molecular architectures without biological precedent. The hydrochloride salt form emerged as a practical solution to the handling and stability challenges associated with crystalline amino acid derivatives, significantly improving shelf-life and purification characteristics. This compound's trajectory within chiral chemistry has been further shaped by key technological advances including asymmetric hydrogenation methodologies developed in the 1980s and modern biocatalytic approaches that now enable its production in >98% enantiomeric excess [4] [6].
Table 1: Historical Development of Chiral Amino Acid Esters in Synthetic Chemistry
Time Period | Key Development | Impact on Methyl 2-Aminohexanoate Hydrochloride Chemistry |
---|---|---|
1848 | Pasteur's separation of tartaric acid enantiomers | Established fundamental principles of molecular chirality |
Early 1900s | Fischer's elucidation of amino acid stereochemistry | Provided configurational reference for α-amino acid derivatives |
1970-1980s | Asymmetric hydrogenation methodologies | Enabled enantioselective synthesis of non-natural amino acid precursors |
1990s-Present | Biocatalytic & chiral auxiliary approaches | Permitted industrial-scale production of enantiopure esters (>98% ee) |
2000s-Present | FDA emphasis on single-enantiomer drugs | Increased demand for chiral intermediates like methyl 2-aminohexanoate hydrochloride |
Methyl 2-aminohexanoate hydrochloride serves as a versatile chiral synthon with demonstrated utility across multiple asymmetric synthesis platforms. Its significance stems from three principal factors: (1) the presence of a nucleophilic primary amine functionality protected in salt form; (2) an ester group enabling diverse transformations including hydrolysis, transesterification, or reduction; and (3) a stereogenic center that directs diastereoselective reactions when incorporated into more complex systems. These attributes make it particularly valuable for the construction of stereodefined pharmaceutical intermediates where the configuration of the α-carbon determines biological activity [3] [6].
The compound participates in stereoselective synthesis through several principal methodologies:
Table 2: Asymmetric Synthesis Techniques Utilizing Methyl 2-Aminohexanoate Hydrochloride
Synthetic Methodology | Key Reagents/Conditions | Stereochemical Outcome | Industrial Applications |
---|---|---|---|
Chiral Auxiliary Approach | Evans oxazolidinone, LiHMDS, alkyl halides | >90% de for α-alkylated products | Synthesis of β-substituted amino acid derivatives |
Biocatalytic Resolution | Immobilized lipases, esterases; pH-controlled hydrolysis | >95% ee achievable | Kilogram-scale production of enantiopure building blocks |
Ni(II) Complex Alkylation | (S)-BPB proline derivative, KOH/MeOH, CF₃CH₂I | >97% de, ligand recyclable | Production of fluorinated amino acid analogs |
Asymmetric Hydrogenation | Rh-DIPAMP or Rh-EtDuPhos catalysts | >96% ee for unsaturated precursors | Synthesis of neuroactive amino acid derivatives |
Methyl 2-aminohexanoate hydrochloride occupies a strategic position at the interface between conventional small-molecule pharmaceuticals and advanced peptide therapeutics. Its molecular architecture incorporates features essential to both domains: the well-defined stereochemistry and metabolic stability characteristics valued in small-molecule drugs, combined with the backbone flexibility and derivatization capacity required for peptide engineering. This dual functionality enables its application across three principal areas of modern drug development:
Peptide Backbone Modification: Incorporation of methyl 2-aminohexanoate residues into peptide sequences introduces enhanced conformational flexibility while maintaining biological recognition profiles. The extended aliphatic chain serves as a bioisostere for methionine or natural hydrophobic residues, conferring improved metabolic stability against proteolytic degradation without disrupting receptor binding interactions. This application is particularly valuable in developing peptide therapeutics targeting GPCRs where controlled flexibility enhances binding kinetics [7].
Prodrug Synthesis: The ester functionality facilitates enzymatic or chemical hydrolysis in physiological environments, enabling the design of prodrug systems where methyl 2-aminohexanoate hydrochloride serves as a promoiety attached to carboxylic acid-containing active pharmaceutical ingredients (APIs). This approach significantly enhances membrane permeability for poorly absorbed drugs while providing controlled release kinetics through esterase-mediated activation [5].
Heterocyclic Scaffold Construction: The amine and ester functionalities participate in cyclocondensation reactions to form nitrogen-containing heterocycles prevalent in pharmaceutical agents. Particularly significant is its application in synthesizing kainoid receptor modulators inspired by neuroactive natural products like acromelobic acid. Methyl 2-aminohexanoate hydrochloride provides the flexible aliphatic chain necessary for constructing these conformationally constrained bioactive scaffolds [4].
Table 3: Therapeutic Applications Enabled by Methyl 2-Aminohexanoate Hydrochloride
Therapeutic Area | Structural Role | Target Compounds | Biological Advantages |
---|---|---|---|
Metabolic Disorders | PPAR modulator backbone | Pemafibrate analogs | Enhanced isoform selectivity |
Oncology | BTK inhibitor intermediate | Acalabrutinib derivatives | Improved kinase selectivity profile |
Neuroscience | Kainoid receptor modulator | Acromelobic acid analogs | Controlled conformational flexibility |
Antiviral Therapeutics | Macrocyclic scaffold component | Letermovir derivatives | Optimized macrocycle ring geometry |
Ocular Therapeutics | Stereospecific adrenergic agent | Netarsudil precursors | β-adrenergic subtype selectivity |
The compound's significance in medicinal chemistry is further amplified by its role in developing leucine bioisosteres. The trifluoromethyl group in compounds like 2-amino-4,4,4-trifluorobutanoic acid—synthesized through closely related methodologies—demonstrates steric mimicry of the leucine isopropyl group. Methyl 2-aminohexanoate hydrochloride serves as a strategic intermediate in such bioisostere development, providing the aliphatic backbone that can be functionalized to mimic natural amino acid side chains while conferring enhanced metabolic stability and modified binding characteristics [6]. This application exemplifies how relatively simple chiral building blocks enable sophisticated molecular design strategies addressing the pharmacological limitations of peptide-based therapeutics.
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0